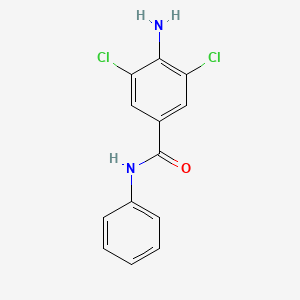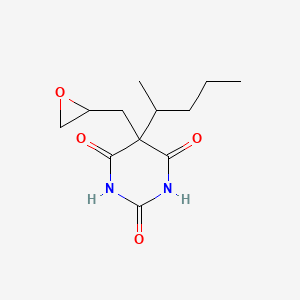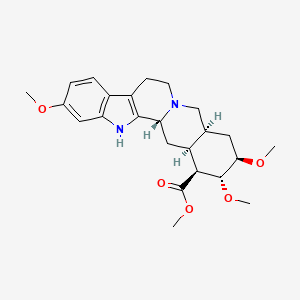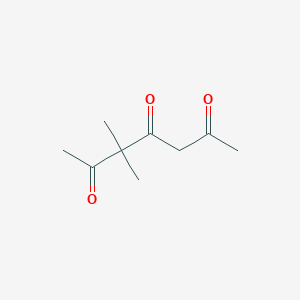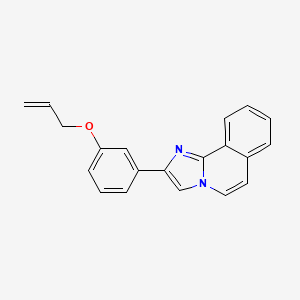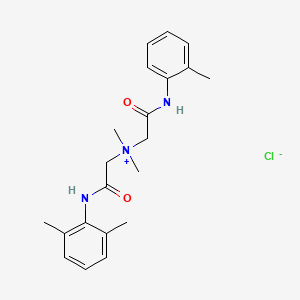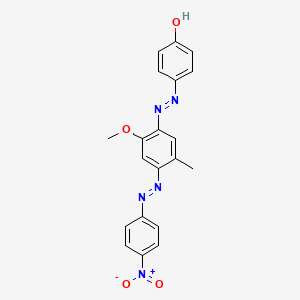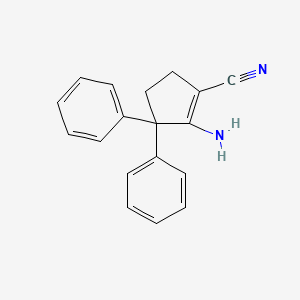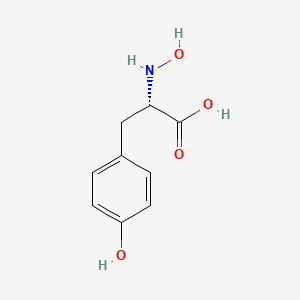
Cyclopropyladenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyladenine is a synthetic compound that belongs to the class of cyclopropyl-containing nucleosides It is characterized by the presence of a cyclopropyl group attached to the adenine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropyladenine can be synthesized through several methods. One common approach involves the cyclopropanation of adenine derivatives. This can be achieved using reagents such as diazomethane or carbenes, which react with the double bonds in adenine to form the cyclopropyl ring. The reaction conditions typically involve the use of a solvent like dichloromethane and a catalyst such as rhodium or copper complexes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyladenine undergoes various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized to form cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert this compound to its corresponding cyclopropylamines.
Substitution: Nucleophilic substitution reactions can replace the cyclopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted adenine derivatives.
Applications De Recherche Scientifique
Cyclopropyladenine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropyl-containing nucleosides.
Biology: this compound is used in studies related to DNA and RNA interactions, as well as enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Mécanisme D'action
Cyclopropyladenine can be compared with other cyclopropyl-containing nucleosides, such as cyclopropylcytosine and cyclopropylguanine. These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique in its ability to selectively target certain enzymes and pathways, making it a valuable tool in both research and therapeutic contexts .
Comparaison Avec Des Composés Similaires
- Cyclopropylcytosine
- Cyclopropylguanine
- Cyclopropylthymine
Propriétés
Numéro CAS |
132398-80-2 |
|---|---|
Formule moléculaire |
C10H13N5O2 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
[(1S,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)8-5(1-16)6(8)2-17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-/m0/s1 |
Clé InChI |
BHCDKVGOWIANKM-WDSKDSINSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@@H]3CO)CO)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C3CO)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


